
Propafenone
Overview
Description
Propafenone is a class 1C antiarrhythmic medication used to treat illnesses associated with rapid heartbeats, such as atrial and ventricular arrhythmias . It works by slowing the influx of sodium ions into cardiac muscle cells, thereby decreasing the excitability of these cells . This compound is also known for its additional activity as a beta-adrenergic blocker, which can cause bradycardia and bronchospasm .
Mechanism of Action
Target of Action
Paraffin, also known as mineral oil, is a mixture of higher alkanes from a mineral source, such as petroleum . It primarily targets the skin and the gastrointestinal tract . In the skin, it acts as an emollient and occlusive agent, preventing the loss of water and allowing greater hydration of the epidermis . In the gastrointestinal tract, it functions as a lubricant laxative, aiding in the relief of constipation .
Mode of Action
Paraffin interacts with its targets in a few key ways. On the skin, it sits on the surface and in spaces between cells, providing a hydrophobic barrier . This barrier prevents trans-epidermal water loss, trapping water in the skin and leading to increased hydration . In the gastrointestinal tract, paraffin works by coating the surface of the stools, helping them retain water and move out of the body more easily .
Biochemical Pathways
The biochemical pathways affected by paraffin are primarily related to hydration and lubrication. In the skin, paraffin’s hydrophobic barrier function helps maintain the skin’s natural moisture balance . In the gastrointestinal tract, paraffin’s lubricating action aids in stool passage . Additionally, paraffin therapy in traditional Chinese medicine has been shown to improve blood circulation, promote the absorption and mechanization of hematoma, and regulate the endocrine system .
Pharmacokinetics
It is generally considered that paraffin, due to its large molecular size and hydrophobic nature, is minimally absorbed in the gastrointestinal tract and is largely excreted unchanged .
Result of Action
The primary result of paraffin’s action is increased skin hydration and relief from constipation. By preventing water loss from the skin, paraffin helps treat and prevent dry, rough, scaly, itchy skin and minor skin irritations . As a laxative, it aids in the passage of stools, providing relief from constipation .
Action Environment
The action of paraffin can be influenced by various environmental factors. For instance, in traditional Chinese medicine, the effectiveness of paraffin therapy can be enhanced by combining it with other treatments such as meridians, acupoints, drugs, and hyperthermia .
Biochemical Analysis
Biochemical Properties
Paraffin is generally considered chemically and biologically inert . Some constituents of paraffin can be absorbed and catabolized, exerting biological effects
Cellular Effects
The effects of paraffin on cells are not well characterized. Studies have shown that paraffin microparticles can affect key physiological processes in certain marine organisms . For example, exposure to paraffin microparticles resulted in significant changes in the activity of certain enzymes in the marine polychaete Hediste diversicolor .
Molecular Mechanism
It is known that some constituents of paraffin can be absorbed and catabolized, potentially influencing cellular processes .
Temporal Effects in Laboratory Settings
It is known that paraffin is relatively stable and does not readily degrade .
Dosage Effects in Animal Models
The effects of different dosages of paraffin in animal models are not well studied. Studies on marine organisms have shown that the effects of paraffin can vary depending on the size of the paraffin particles and the density of the paraffin in the environment .
Metabolic Pathways
The metabolic pathways involving paraffin are not well characterized. It is known that some constituents of paraffin can be absorbed and catabolized .
Transport and Distribution
It is known that paraffin can be absorbed and catabolized, suggesting that it may be transported within cells .
Subcellular Localization
The subcellular localization of paraffin is not well characterized. Given that some constituents of paraffin can be absorbed and catabolized, it is possible that paraffin or its metabolites may be localized to specific compartments or organelles within cells .
Preparation Methods
Propafenone can be synthesized through several routes. One common method involves reacting 2-hydroxy-omega-phenylpropiophenone (as the sodium salt) with 1-chloro-2,3-epoxypropane, followed by reacting the resulting 2-(2’,3’-epoxypropyl)-omega-phenylpropiophenone with n-propylamine and converting the product to the hydrochloride . Industrial production methods often involve sustained-release preparations to control the release speed of this compound hydrochloride, ensuring stable blood concentration levels .
Chemical Reactions Analysis
Propafenone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized, leading to the formation of metabolites.
Reduction: It can also undergo reduction reactions.
Substitution: this compound can participate in substitution reactions, particularly involving its aromatic rings.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are typically metabolites that retain some of the pharmacological activity of the parent compound .
Scientific Research Applications
Propafenone has several scientific research applications:
Chemistry: It is used as a model compound in studies of antiarrhythmic agents.
Biology: this compound is studied for its effects on ion channels and cardiac cells.
Medicine: It is widely used in clinical settings to manage arrhythmias.
Industry: This compound is used in the pharmaceutical industry for the development of sustained-release formulations
Comparison with Similar Compounds
Propafenone is similar to other class 1C antiarrhythmic drugs, such as flecainide. it differs in its additional beta-adrenergic blocking activity, which can cause bradycardia and bronchospasm . Other similar compounds include metoprolol and rivaroxaban, which are used for similar indications but have different mechanisms of action .
By understanding the unique properties and applications of this compound, researchers and clinicians can better utilize this compound in various scientific and medical fields.
Properties
IUPAC Name |
1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-11,18,22-23H,2,12-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHAUXFOSRPERK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34183-22-7 (hydrochloride) | |
| Record name | Propafenone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9045184 | |
| Record name | Propafenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Propafenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015313 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble, 7.58e-03 g/L | |
| Record name | Propafenone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01182 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Propafenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015313 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The electrophysiological effect of propafenone manifests itself in a reduction of upstroke velocity (Phase 0) of the monophasic action potential. In Purkinje fibers, and to a lesser extent myocardial fibers, propafenone reduces the fast inward current carried by sodium ions, which is responsible for the drugs antiarrhythmic actions. Diastolic excitability threshold is increased and effective refractory period prolonged. Propafenone reduces spontaneous automaticity and depresses triggered activity. At very high concentrations in vitro, propafenone can inhibit the slow inward current carried by calcium but this calcium antagonist effect probably does not contribute to antiarrhythmic efficacy., The effects of the antiarrhythmic drug propafenone at Kv2.1 channels were studied with wild-type and mutated channels expressed in Xenopus laevis oocytes. Propafenone decreased the Kv2.1 currents in a time- and voltage-dependent manner (decrease of the time constants of current rise, increase of block with the duration of voltage steps starting from a block of less than 19%, increase of block with the amplitude of depolarization yielding a fractional electrical distance delta of 0.11 to 0.16). Block of Kv2.1 appeared with application to the intracellular, but not the extracellular, side of membrane patches. In mutagenesis experiments, all parts of the Kv2.1 channel were successively exchanged with those of the Kv1.2 channel, which is much more sensitive to propafenone. The intracellular amino and carboxyl terminus and the intracellular linker S4-S5 reduced the blocking effect of propafenone, whereas the linker S5-S6, as well as the segment S6 of the Kv1.2 channel, abolished it to the value of the Kv1.2 channel. In the linker S5-S6, this effect could be narrowed down to two groups of amino acids (groups 372 to 374 and 383 to 384), which also affected the sensitivity to tetraethylammonium. In segment S6, several amino acids in the intracellularly directed part of the helix significantly reduced propafenone sensitivity. The results suggest that propafenone blocks the Kv2.1 channel in the open state from the intracellular side by entering the inner vestibule of the channel. These results are consistent with a direct interaction of propafenone with the lower part of the pore helix and/or residues of segment S6., Propafenone is considered a class I (membrane-stabilizing) antiarrhythmic agent, although the antiarrhythmic and electrophysiologic actions of the drug are complex in that it also has demonstrated some beta-adrenergic blocking and calcium-channel blocking activity. Like encainide and flecainide, the principal effect of propafenone on cardiac tissue appears to be a concentration-dependent inhibition of the transmembrane influx of extracellular sodium ions via fast sodium channels, as indicated by a decrease in the maximal rate of depolarization of phase 0 of the action potential and a shift of the membrane-responsiveness curve in the hyperpolarizing direction. Since this effect is greater at higher stimulation frequencies and less negative membrane potentials, the drug's sodium blockade is enhanced in ischemic cardiac tissue. Studies in cardiac tissue in animals indicate that propafenone binds to fast sodium channels in both their active and inactive states; the drug thereby inhibits recovery after repolarization in a time- and voltage-dependent manner, which is associated with subsequent dissociation of the drug from the sodium channels. Propafenone induces phasic (frequency-dependent) sodium channel blockade faster than encainide or flecainide, while recovery is similar to flecainide and faster than encainide. Propafenone also appears to have a slight inhibitory effect (approximately 1/75 the potency of verapamil) on the transmembrane influx of extracellular calcium ions via slow calcium channels (calcium-channel blocking effect), but this effect generally occurs only at high drug concentrations and probably does not contribute to antiarrhythmic efficacy. Propafenone has no vagomimetic or vagolytic effect on cardiac muscle. | |
| Record name | Propafenone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01182 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Propafenone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7929 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
54063-53-5 | |
| Record name | Propafenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54063-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propafenone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propafenone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01182 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Propafenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propafenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPAFENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68IQX3T69U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Propafenone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7929 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Propafenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015313 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of paraffin?
A1: Paraffin waxes are mixtures of hydrocarbons, primarily alkanes, and do not have a single molecular formula or weight. They are typically represented by the general formula CnH2n+2, where n is a large number, usually ranging from 20 to 40. []
Q2: What spectroscopic techniques are used to characterize paraffin?
A2: Researchers employ a variety of spectroscopic methods to analyze paraffin, including Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy. These techniques help determine chemical composition and identify functional groups present in paraffin samples. [, ]
Q3: How compatible is paraffin with biological materials?
A3: Studies have investigated the use of paraffin in tissue engineering. Research suggests that blending paraffin wax with polymers like Poly (3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) can create patches with suitable mechanical properties and enhanced cell adhesion for potential use in tissue repair. []
Q4: How does temperature affect paraffin's stability and application?
A4: Temperature significantly influences paraffin's physical state and therefore its applications. Paraffin transitions from solid to liquid at specific melting points, a property exploited in thermal energy storage systems. For example, paraffin wax can store solar energy by melting during the day and releasing heat upon solidifying at night. [, ]
Q5: Are there methods to enhance paraffin's thermal properties for energy storage?
A5: Yes, incorporating nanoparticles into paraffin wax can improve its thermal conductivity and heat storage capacity. Research indicates that dispersing alpha-alumina (Al2O3) nanoparticles into paraffin wax can create nanocomposites with superior thermal performance compared to pure paraffin wax. []
Q6: Can paraffin be modified to enhance its properties in specific applications?
A6: Yes, paraffin can be chemically modified. One example is the synthesis of cationic rosin/paraffin emulsions (CRPE) using paraffin, rosin, and cationic polymeric emulsifiers. These emulsions have potential applications as sizing agents in the paper industry. []
Q7: Are computational methods used to study paraffin?
A7: Yes, computational fluid dynamics (CFD) simulations and modeling tools are employed to study the flow behavior of paraffin in oil pipelines. These simulations assist in understanding and mitigating wax deposition issues during oil production. []
Q8: How is paraffin content analyzed in various matrices?
A8: Gas chromatography coupled with a flame ionization detector (GC-FID) is a common technique used to quantify paraffin in complex samples. This method allows for the separation and detection of individual paraffin hydrocarbons based on their boiling points. []
Q9: What are the environmental concerns related to paraffin?
A9: Paraffin waxes are derived from petroleum, a non-renewable resource. Their production and disposal can have environmental impacts.
Q10: Are there sustainable alternatives to paraffin-based products?
A10: Research is exploring alternatives to paraffin wax, such as those derived from renewable sources like vegetable oils and bio-based polymers, to reduce reliance on petroleum-based products. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


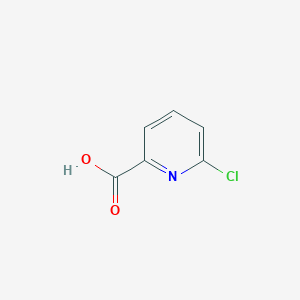

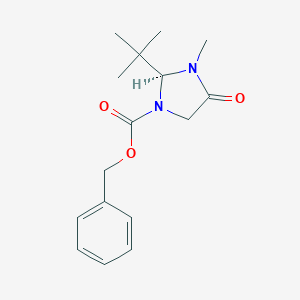
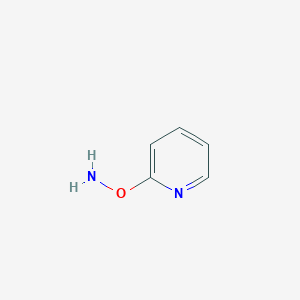

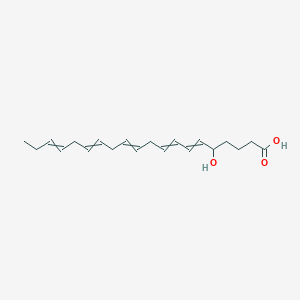


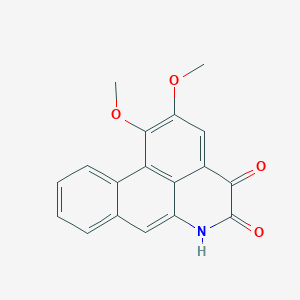
![Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B51654.png)
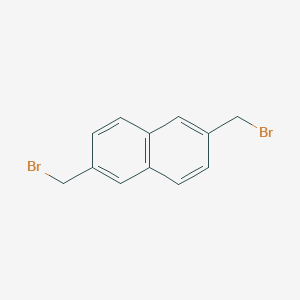
![1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B51660.png)
![methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate](/img/structure/B51662.png)

